molecular formula C9H15N3O B1398980 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine CAS No. 1250965-95-7

1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine

Cat. No. B1398980
CAS RN: 1250965-95-7
M. Wt: 181.23 g/mol
InChI Key: RARSZABMPSQLJJ-UHFFFAOYSA-N
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Description

1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine, also known as THPMA, is a heterocyclic compound composed of an amine and a pyran ring. It is an organic compound that has been used in various scientific applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Applications

1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine and its derivatives have shown potential in antitumor, antifungal, and antibacterial applications. A study by Titi et al. (2020) on pyrazole derivatives, including this compound, highlighted their significant biological activity against breast cancer and microbes, emphasizing the molecule's pharmacophore sites responsible for these activities (Titi et al., 2020).

Synthesis and Structural Analysis

The compound's synthesis and structure have been explored extensively. For example, Agekyan and Mkryan (2015) reported on the synthesis of p-aminobenzoic acid diamides based on this compound, highlighting its utility in creating complex molecular structures (Agekyan & Mkryan, 2015).

Development of New Therapies

Barcan et al. (2019) described a novel synthesis of GSK2981278A, a RORγ inverse agonist for psoriasis treatment, utilizing (tetrahydro-2H-pyran-4-yl)methanol, a related compound, in a safer and more efficient process (Barcan et al., 2019).

Impact on Polymerization Processes

Choi et al. (2015) investigated cobalt(II) complexes containing derivatives of this compound, revealing their significant influence on polymerization processes, particularly in producing poly(methylmethacrylate) (Choi et al., 2015).

Key Intermediates in Drug Synthesis

The compound has been used as a key intermediate in drug synthesis. Hashimoto et al. (2002) described its use in creating a CCR5 antagonist, TAK-779, demonstrating its critical role in developing new therapeutic agents (Hashimoto et al., 2002).

Environmentally Friendly Synthesis Methods

Wang et al. (2011) developed an environmentally friendly protocol for synthesizing derivatives of this compound, highlighting its role in green chemistry (Wang et al., 2011).

properties

IUPAC Name

1-(oxan-4-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARSZABMPSQLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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